REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][NH:10][C:6]=2[CH:5]=[C:4]([Cl:11])[N:3]=1.[H-].[Na+].I[CH3:15]>O1CCCC1>[Cl:1][C:2]1[C:7]2[CH:8]=[CH:9][N:10]([CH3:15])[C:6]=2[CH:5]=[C:4]([Cl:11])[N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
270 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC2=C1C=CN2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
69.3 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
At this time, the resulting mixture was quenched with a saturated aqueous sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organics were washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC2=C1C=CN2C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 278 mg | |
YIELD: PERCENTYIELD | 95.8% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |